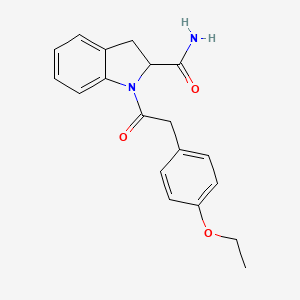

1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide” is an indole derivative. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been found to have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This compound has been studied for its potential in inhibiting the growth of Mycobacterium tuberculosis and paediatric brain tumour cells .

Synthesis Analysis

The synthesis of indole derivatives like “1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide” involves several steps. The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives . In one study, several indoleamide analogues were rationally designed, synthesized, and evaluated for their antitubercular and antitumor activities .Molecular Structure Analysis

The molecular structure of “1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide” is based on the indole scaffold. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have shown promising antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Anti-inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory activity. For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide showed anti-inflammatory and analgesic activities .

Anticancer Activity

Indole derivatives have shown potential as anticancer agents. A small set of indole-based derivatives demonstrated promising antiproliferative activity, with GI50 values ranging from 26 nM to 86 nM .

Anti-HIV Activity

Indole derivatives possess anti-HIV activity. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Direcciones Futuras

The future directions for “1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide” could involve further studies on its potential as a pharmaceutical compound. Given that delavirdine with indole 2-carboxamide skeletal is used to treat HIV-1, other indole 2-carboxamide derivatives have the potential to inhibit HIV-1 virus activity . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Propiedades

IUPAC Name |

1-[2-(4-ethoxyphenyl)acetyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-24-15-9-7-13(8-10-15)11-18(22)21-16-6-4-3-5-14(16)12-17(21)19(20)23/h3-10,17H,2,11-12H2,1H3,(H2,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXUOVYZNDQBAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2661564.png)

![6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2661566.png)

![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B2661570.png)

![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2661571.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2661577.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661581.png)

![5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid](/img/structure/B2661586.png)